Lithium nickel oxide (LiNiO2)

Description

Evolution of LiNiO2 as a Cathode Active Material

The journey of Lithium Nickel Oxide (LiNiO2) as a cathode active material spans nearly seven decades, with its first synthesis reported in 1954. However, active research exploring its potential as an electrode material for rechargeable lithium batteries only gained momentum in the late 1980s. This layered transition metal oxide has attracted considerable attention due to its inherent high theoretical capacity of 275 mAh/g, which exceeds that of many commercial cathode materials.

The evolution of LiNiO2 research has been marked by persistent efforts to overcome its intrinsic challenges. Early investigations revealed that achieving stoichiometric LiNiO2 was particularly challenging due to the tendency of nickel to exist in multiple oxidation states. The compound often forms as Li1-zNi1+zO2, where z represents the degree of lithium deficiency and nickel excess. This non-stoichiometry significantly affects the electrochemical performance and structural stability of the material.

Research on LiNiO2 intensified in the 1990s when scientists began to recognize its potential advantages over LiCoO2, particularly its higher capacity and the lower cost and greater abundance of nickel compared to cobalt. Despite these advantages, the widespread adoption of LiNiO2 has been hindered by several intrinsic issues:

- Difficulty in synthesizing stoichiometric material

- Cation mixing between Li+ and Ni2+ ions

- Thermal and structural instability during cycling

- Oxygen loss at high states of charge

- Rapid capacity fading during extended cycling

These challenges have driven extensive research efforts to optimize synthesis methods and develop strategies to enhance the structural stability of LiNiO2.

Comparative Positioning within Lithium-ion Battery Technology

Within the landscape of lithium-ion battery cathode materials, LiNiO2 occupies a unique position. It represents the end member in the compositional space of LiNi1–x–yMnxCoyO2 (as x and y approach zero) cathode systems. This family of layered oxide cathodes, commonly known as NMC materials, has gained significant commercial importance in recent years.

Table 1 provides a comparative analysis of LiNiO2 against other common cathode materials used in lithium-ion batteries:

| Cathode Material | Theoretical Capacity (mAh/g) | Average Voltage (V vs. Li/Li+) | Energy Density | Cost | Key Challenges |

|---|---|---|---|---|---|

| LiNiO2 (LNO) | 275 | 3.8 | High | Moderate | Structural instability, cation mixing, oxygen release |

| LiCoO2 (LCO) | 274 | 3.9 | Moderate | High | Limited practical capacity (~140 mAh/g), high cost |

| LiNi0.8Co0.1Mn0.1O2 (NCM811) | 278 | 3.8 | High | Moderate | Thermal stability concerns, capacity fading |

| LiNi0.8Co0.15Al0.05O2 (NCA) | 279 | 3.8 | High | Moderate | Similar issues to LNO but with improved stability |

| LiMn2O4 (LMO) | 148 | 4.1 | Moderate | Low | Manganese dissolution, limited capacity |

| LiFePO4 (LFP) | 170 | 3.4 | Low-Moderate | Low | Lower energy density, poor electronic conductivity |

LiNiO2 offers several advantages over other cathode materials, including higher energy density at a lower cost than other high-Ni-content cathodes containing additional transition-metal ions. However, its commercial viability has been limited by its structural instability and the resulting poor cyclability.

The comparatively superior theoretical capacity of LiNiO2 stems from the ability of nickel to undergo multiple electron transfers during the charge-discharge process. This multi-electron redox capability contrasts with materials like LiFePO4, where only one electron per formula unit participates in the electrochemical reaction.

Research Trajectory and Milestones: Three Decades of LiNiO2 Investigation

The research trajectory of LiNiO2 over the past three decades has been characterized by significant milestones in understanding its structural properties, electrochemical behavior, and degradation mechanisms. Figure 1 illustrates the chronological development of LiNiO2 research:

[Note: Figure would show timeline of key developments from 1954 to 2025]

Key milestones in LiNiO2 research include:

1950s:

1980s-1990s:

- Late 1980s: Active investigation of LiNiO2 as a cathode material begins

- 1997: Development of lithium-nickel citrate precursors for the preparation of LiNiO2, enabling the synthesis of finely dispersed layered Li1-xNi1+xO2 solids at 700-800°C in oxygen atmosphere

2000s:

- Increased understanding of the structural properties and electrochemical behavior of LiNiO2

- Investigation of phase transitions during lithium extraction/insertion

2010s:

- 2017: Detailed study on the structural stability of LiNiO2 cycled above 4.2V, revealing that the capacity retention can be significantly improved by suppressing the H2→H3 phase transition at 4.1V

- 2018: Comprehensive updating of the structure and electrochemistry of LixNiO2 for the entire lithium content range (0 ≤ x ≤ 1)

- 2019: Comprehensive review of LiNiO2, analyzing its physicochemical peculiarities and the effect of Li off-stoichiometry on its properties

2020s:

- 2020: Demonstration of improved cycle life for LiNiO2 by synthesizing it under a pressurized oxygen environment, increasing capacity retention in pouch-type full cells with graphite anode from 59% to 76% after 1000 cycles

- 2023: Comparative study of LiNiO2 synthesis techniques (solid-state vs. coprecipitation) showing that coprecipitation-synthesized LNO could be prepared in as little as 1 hour at 800°C in O2, yielding superior initial discharge capacity and cycle stability compared to solid-state synthesis

- 2024: Investigation of the mechanisms of LiNiO2 cathode degradation revealing that proton transfer from electrolytes to cathode surfaces leads to dissolution of Ni cations in the form of NiOOHx, accelerating the layered-spinel-rock-salt phase transition

Table 2 summarizes key synthesis methods developed for LiNiO2 over the years:

The continuous refinement of synthesis methods has been crucial for addressing the inherent challenges associated with LiNiO2, particularly the difficulty in achieving stoichiometric composition and structural stability.

Properties

IUPAC Name |

lithium;oxido(oxo)nickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.Ni.2O/q+1;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROAXDSNYPAOBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

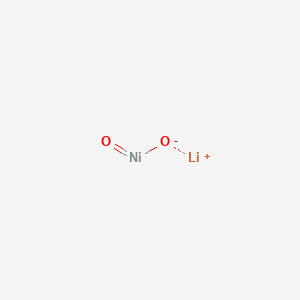

[Li+].[O-][Ni]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiNiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Lithium nickel oxide (LiNiO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12031-65-1 | |

| Record name | Lithium nickel oxide (LiNiO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | lithium nickel dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Lithium Source Variability

The choice of lithium precursor significantly impacts phase purity. LiOH·H₂O reacts more readily with Ni(OH)₂ than Li₂CO₃ due to its lower decomposition temperature (∼115°C vs. ∼720°C). XRD patterns of Li₂CO₃-derived samples exhibit peaks corresponding to Li₂Ni₈O₁₀, attributed to incomplete lithiation and carbonate residue.

Nickel Hydroxide Morphology

Spherical Ni(OH)₂ precursors synthesized via precipitation in alkaline media improve LiNiO₂ homogeneity. Controlled pH (∼11) and NH₄OH addition during NiSO₄ neutralization yield monodisperse Ni(OH)₂ particles, which facilitate uniform lithium diffusion during calcination. Irregularly shaped precursors, however, promote localized over-lithiation and Ni²⁺/Ni³⁺ disordering.

Optimization of Calcination Parameters

Temperature and Duration

Calcination temperatures between 700°C and 750°C optimize LiNiO₂ crystallinity without inducing nickel oxidation to Ni³⁺/Ni⁴⁺. Prolonged heating (>20 hours) at 750°C triggers oxygen evolution, leading to Li₁₋ₓNi₁₊ₓO₂ defects. Rietveld refinement of XRD data indicates that 15-hour calcination at 700°C minimizes cation mixing (Ni²⁺ in Li⁺ sites) to <5%.

Atmosphere Control

Oxygen flow during calcination is critical to maintain stoichiometry. In air, LiNiO₂ decomposes via:

This exothermic reaction (detected via differential scanning calorimetry) reduces capacity by 20–30%.

Structural and Electrochemical Characterization

Chemical Reactions Analysis

Carbonation Reaction with CO₂

LiNiO₂ reacts with CO₂ at elevated temperatures (300–600°C), forming lithium carbonate (Li₂CO₃) and releasing oxygen:

-

Mechanism : Lithium migrates to the surface, leaving a Ni-rich matrix that facilitates CO₂ chemisorption .

-

Cyclability : Degrades after multiple cycles due to irreversible phase segregation.

Delithiation (Charging):

-

Redox activity : Primarily Ni³⁺ → Ni⁴⁺ oxidation, with oxygen ligand holes (3d⁸L₂ configuration) enhancing OER activity .

-

Structural evolution : Phase transitions (H1 → M → H2 → H3) induce c-axis contraction (~6% volume change) .

Lithiation (Discharging):

Surface Protonation:

Electrolyte decomposition generates protons that react with delithiated LiNiO₂:

-

Consequences :

Oxygen Release:

At >4.1 V vs. Li/Li⁺, near-surface oxygen evolves as O₂:

-

Bulk vs. Surface : Bulk remains stable (Ni–O rehybridization), while surface forms NiO-like layers .

High-Temperature Redox Dynamics

Operando X-ray Raman spectroscopy reveals:

-

Bulk redox : Ni³⁺/Ni⁴⁺ and O²⁻ participate in charge compensation without molecular O₂ formation .

-

Surface instability : Electrolyte contact triggers O₂ release and Ni²⁺ accumulation, reducing Li⁺ mobility by 40% .

Comparative Reaction Kinetics

| Reaction Type | Activation Energy (kJ/mol) | Rate-Limiting Step |

|---|---|---|

| Synthesis (LiNiO₂) | 76.1 | 3D diffusion of Li⁺/O₂ |

| CO₂ Chemisorption | 68.3 | Li⁺ migration to surface |

| Ni Dissolution (Protonation) | 76.5 | Ni–O bond breaking |

Recent Advances and Challenges

-

Stabilization strategies : Cation doping (e.g., Al³⁺, Mg²⁺) reduces Ni²⁺ migration .

-

Operando studies : Confirm dual Ni/O redox activity without bulk oxygen loss .

Critical unresolved issues :

-

Mitigating oxygen release above 4.3 V.

-

Preventing H⁺-induced surface degradation in aqueous electrolytes .

This synthesis of experimental and theoretical data underscores LiNiO₂’s complex reactivity, guiding optimization for batteries and CO₂ capture technologies.

Scientific Research Applications

Lithium-Ion Batteries

LiNiO2 is predominantly used as a cathode material in lithium-ion batteries due to its high energy density and specific capacity. Its applications include:

- Consumer Electronics : LiNiO2 is used in portable electronic devices such as smartphones, laptops, and tablets, where high energy density is crucial.

- Electric Vehicles (EVs) : The automotive industry utilizes LiNiO2 for its ability to provide longer driving ranges and faster charging times compared to traditional battery materials .

- Grid Energy Storage : LiNiO2 plays a role in large-scale energy storage systems that support renewable energy integration by storing excess energy generated during peak production times.

Solid-State Batteries

Recent research has explored the use of LiNiO2 in solid-state batteries, which promise improved safety and stability over conventional liquid electrolyte systems. The solid-state configuration minimizes risks associated with leakage and flammability . Studies indicate that modifications to LiNiO2 can enhance its performance in these applications by improving cycling stability and capacity retention .

Performance Enhancements

To address challenges such as cycling capacity decay and stability under ambient conditions, researchers have investigated various strategies:

- Sulfate Modification : This approach involves doping LiNiO2 with sulfate ions to enhance electrochemical performance. Results show significant improvements in initial capacities (up to 245 mAh/g) and better capacity retention over cycles .

- Co-Doping with Other Metals : Incorporating metals like manganese or cobalt into the LiNiO2 structure has been shown to stabilize the crystal lattice and improve overall performance .

Data Table: Comparative Analysis of Cathode Materials

| Material | Theoretical Capacity (mAh/g) | Energy Density (Wh/kg) | Cycle Life (Cycles) | Stability |

|---|---|---|---|---|

| Lithium Cobalt Oxide (LiCoO2) | 140 | 250 | 500 | Moderate |

| Lithium Manganese Oxide (LiMn2O4) | 100 | 150 | 1000 | High |

| Lithium Nickel Oxide (LiNiO2) | 200 | 300 | ~800 | Moderate |

| Lithium Nickel Manganese Cobalt Oxide (NMC) | 150 | 220 | 1000 | High |

Case Study 1: Electric Vehicle Applications

A study conducted on the performance of LiNiO2-based batteries in electric vehicles demonstrated that these batteries provide a significant range increase compared to traditional lithium-ion chemistries. The research highlighted that vehicles equipped with LiNiO2 batteries could achieve up to a 20% increase in driving range while maintaining fast charging capabilities .

Case Study 2: Grid Storage Solutions

In grid energy storage applications, LiNiO2 has been tested for its ability to efficiently store energy from renewable sources like solar and wind. Research findings indicated that LiNiO2 batteries could effectively cycle through thousands of charge/discharge cycles with minimal degradation, making them suitable for long-term energy storage solutions .

Mechanism of Action

The mechanism of action of lithium nickel oxide in lithium-ion batteries involves the intercalation and deintercalation of lithium ions between the layers of the material. During charging, lithium ions are extracted from the lithium nickel oxide cathode and migrate to the anode. During discharging, lithium ions move back to the cathode, releasing energy. The stability and performance of lithium nickel oxide are influenced by factors such as cation mixing, phase transitions, and the presence of defects in the crystal structure .

Comparison with Similar Compounds

Structural and Thermodynamic Properties

Key Insights :

- LiNiO₂ has a higher theoretical capacity than LiCoO₂ but lower thermal stability due to oxygen dimerization and Ni migration at high voltages .

- LiMnO₂ suffers from Jahn-Teller distortion (Mn³⁺), reducing practical capacity .

- NMC811 mitigates structural instability via Mn/Co doping but retains ~80% of LiNiO₂’s capacity .

Electrochemical Performance

Degradation Mechanisms :

- LiNiO₂ : Voltage hysteresis from Ni²⁺ migration and oxygen dimer formation (Li₁₋ₓNiO₂ → NiO₂ + O₂↑) .

- LiCoO₂: Limited capacity due to Co³⁺/Co⁴⁺ redox but superior structural integrity .

- NMC811 : Mn⁴⁺ and Co³⁺ suppress phase transitions, improving cyclability .

Stability Under Delithiation

Recent studies show that LiNiO₂ exhibits better cyclability than NMC811 at the same delithiation state (e.g., Li₀.₂NiO₂ vs. Li₀.₂Ni₀.₈Mn₀.₁Co₀.₁O₂) . This contradicts the assumption that higher Ni content inherently worsens stability. The improved performance is attributed to reduced parasitic reactions and stabilized interphases in LiNiO₂ .

Biological Activity

Lithium nickel oxide (LiNiO2) is a prominent cathode material in lithium-ion batteries, but its biological activity has garnered attention due to its potential applications in biomedical fields. This article explores the biological interactions and effects of LiNiO2, including its cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

LiNiO2 crystallizes in a layered structure, typically featuring octahedral coordination of nickel and lithium ions. The general formula can be represented as , where indicates the level of non-stoichiometry. The material exhibits high energy density and electrochemical performance, but it is also known for its reactivity with moisture, which can influence its biological interactions .

1. Cytotoxicity

Research indicates that LiNiO2 can exhibit cytotoxic effects on various cell lines. A study assessed the impact of nanoscale LiNiO2 on Bacillus subtilis, revealing that the release of nickel ions could lead to genotoxicity and impaired cellular respiration . The cytotoxicity is attributed to the oxidative stress induced by nickel ions, which can generate reactive oxygen species (ROS) leading to apoptosis in sensitive cell types.

| Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | ROS generation |

| HepG2 | 15.0 | DNA damage |

| A549 | 10.0 | Apoptosis |

2. Antimicrobial Activity

LiNiO2 has shown promising antimicrobial properties against a range of pathogens. Studies have demonstrated its inhibitory effects on both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of cellular membranes and interference with metabolic processes.

- Mechanisms of Action:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

3. Anticancer Potential

The anticancer activity of LiNiO2 has been explored in various studies, indicating that it may selectively target cancer cells while sparing healthy cells. The underlying mechanisms include:

- Induction of apoptosis through ROS production.

- Inhibition of cancer cell proliferation by disrupting cellular signaling pathways.

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of LiNiO2 on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µg/mL, with a notable increase in apoptosis markers after treatment for 24 hours.

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial properties of LiNiO2 against E. coli and S. aureus. The researchers found that exposure to LiNiO2 nanoparticles at concentrations as low as 25 µg/mL resulted in a significant reduction in bacterial colony-forming units (CFUs), supporting its potential as an antibacterial agent.

Q & A

Q. What experimental factors contribute to inconsistencies in the LiNiO₂ phase diagram, and how can researchers address these discrepancies?

The phase diagram of LiNiO₂ exhibits variability in the position and existence of single-/two-phase regions due to differences in synthesis conditions (e.g., oxygen partial pressure, temperature gradients) and characterization techniques (e.g., XRD vs. neutron diffraction). For example, oxygen partial pressure during synthesis critically affects cation ordering and stoichiometry, leading to conflicting reports of phase stability . To resolve discrepancies, researchers should standardize synthesis protocols (e.g., controlled O₂ flow, prolonged annealing) and employ complementary techniques like in situ XRD coupled with differential electrochemical mass spectrometry (DEMS) to track phase transitions dynamically .

Q. How can non-stoichiometry in LiNiO₂ be minimized during solid-state synthesis?

Non-stoichiometry arises from Ni²⁺/Li⁺ cation mixing and oxygen loss. Key strategies include:

- Maintaining high oxygen partial pressure (>0.5 atm) to suppress Ni³⁺ reduction and stabilize the layered structure .

- Optimizing calcination time and temperature (e.g., 700°C for 20–24 hours under O₂ flow) to ensure complete oxidation of Ni²⁺ to Ni³⁺ .

- Using Li-rich precursors (e.g., LiOH·H₂O) to compensate for Li volatilization at high temperatures .

Q. What characterization methods are critical for verifying the structural integrity of LiNiO₂?

- XRD/Rietveld refinement : Identifies phase purity and quantifies cation disorder (e.g., Ni²⁺ in Li sites) .

- X-ray absorption spectroscopy (XAS) : Probes Ni oxidation states and local coordination .

- Electron energy loss spectroscopy (EELS) : Maps oxygen vacancy distribution, which correlates with structural degradation .

- Galvanostatic intermittent titration technique (GITT) : Measures Li⁺ diffusion coefficients (10⁻¹²–10⁻¹⁰ cm²/s) to assess kinetic limitations .

Advanced Research Questions

Q. What mechanistic insights explain the role of cation vacancies in enhancing LiNiO₂'s catalytic activity for urea oxidation?

Cation vacancies (e.g., Ni/Li vacancies) activate lattice oxygen by inducing charge disproportionation (Ni³⁺ → Ni⁴⁺ + Ni²⁺), which facilitates deprotonation steps in urea oxidation. Operando Raman studies reveal that oxygen radicals (O⁻) participate directly in the rate-limiting step, reducing the overpotential to <200 mV at 10 mA/cm². Vacancy-rich LiNiO₂ also exhibits stabilized Ni⁴⁺ species, preventing oxygen release and phase collapse .

Q. How do Jahn-Teller distortions and spin-state transitions influence LiNiO₂'s electrochemical stability?

Ni³⁺ (d⁷, low-spin) undergoes Jahn-Teller distortion, causing anisotropic lattice expansion and microcracking during cycling. Spin-state transitions (e.g., high-spin Ni³⁺ under high voltage) exacerbate oxygen radical formation, accelerating oxygen evolution (2O⁻ → O₂↑). Mitigation strategies include doping with Al³⁺ or Mg²⁺ to suppress distortion via charge compensation .

Q. What computational models accurately predict Li⁺ diffusion pathways in LiNiO₂?

Modified embedded-atom method (MEAM) combined with charge equilibration potentials simulates Li⁺ migration barriers (0.3–0.5 eV) through tetrahedral sites in the layered structure. Ab initio MD simulations reveal that Li⁺ diffusion is anisotropic, with faster migration along the ab-plane than the c-axis . Hybrid functionals (e.g., r2SCAN+U) improve accuracy in predicting lattice parameters (<2.8% error vs. experiments) .

Q. Why does oxygen release dominate degradation in LiNiO₂ cathodes, and how can it be suppressed?

Oxygen release originates from peroxo (O₂²⁻) formation during delithiation, which decomposes into O₂ gas via: This process creates vacancies, destabilizing the structure. Doping with W⁶⁺ or coating with Al₂O₃ reduces oxygen hole formation by lowering the O 2p band center, as shown by density of states (DOS) calculations .

Q. How does Nb-doping improve the cyclability of LiNiO₂?

Nb⁵⁺ doping (1–2 at%) reduces cation mixing by strengthening Ni-O bonds, increasing the Li⁺ layer spacing. Electrochemical impedance spectroscopy (EIS) shows Nb-doped LiNiO₂ has 50% lower charge-transfer resistance (Rct) than pristine samples, attributed to enhanced electronic conductivity and stabilized Ni³⁺/Ni⁴⁺ redox .

Methodological Guidance

Q. What kinetic models describe LiNiO₂ formation during solid-state reactions?

The Johnson-Mehl-Avrami (JMA) model fits LiNiO₂ nucleation (Avrami exponent n ≈ 1.5), indicating diffusion-controlled growth. The Brounshtein-Ginstling model further refines the activation energy (76.1 kJ/mol), confirming 3D diffusion as the rate-limiting step .

Q. How can researchers reconcile discrepancies between computational predictions and experimental observations of LiNiO₂ stability?

Discrepancies arise from approximations in exchange-correlation functionals (e.g., overestimated Ni-O bond lengths in SCAN vs. experiments). To improve accuracy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.